Androst-4-en-3-one
Description
Historical Context and Early Research on Steroidogenesis
The journey to understanding Androst-4-en-3-one (B577213) is intrinsically linked to the broader history of steroid research. The early 20th century marked a period of groundbreaking discoveries in endocrinology, with scientists beginning to isolate and identify the chemical messengers that govern physiological processes. The initial focus was on the potent sex hormones, and the structural elucidation of these compounds paved the way for investigating their origins and interconversions.
Early investigations into the adrenal glands and gonads revealed a complex mixture of steroids. Through meticulous extraction, purification, and characterization techniques, researchers began to piece together the metabolic puzzle of steroidogenesis. The concept of a common precursor for various steroid hormones emerged, leading to the identification of cholesterol as the foundational molecule. Subsequent research focused on the enzymatic transformations that convert cholesterol into a cascade of other steroids.
It was within this context that this compound was identified as a key player. Its structure, featuring a ketone group at the third carbon position and a double bond between the fourth and fifth carbons of the steroid nucleus, placed it at a critical crossroads in the synthesis of both androgens and estrogens. wikipedia.orgebi.ac.uk This discovery was a significant milestone, shifting the focus from simply identifying end-products to understanding the dynamic and interconnected pathways of their creation.
This compound as a Central Steroid Intermediate
This compound's significance in academic research stems from its role as a central hub in steroid metabolism. nih.gov It is synthesized in the adrenal glands and the gonads (testes and ovaries) from two primary precursors: dehydroepiandrosterone (B1670201) (DHEA) and 17α-hydroxyprogesterone. wikipedia.org The production of adrenal androstenedione (B190577) is regulated by the adrenocorticotropic hormone (ACTH), while gonadal production is under the control of gonadotropins. wikipedia.org
The metabolic fate of this compound is determined by the enzymatic machinery present in different tissues. This differential expression of enzymes allows for tissue-specific production of various steroid hormones, highlighting the nuanced control of endocrine function.
Two major enzymatic pathways diverge from this compound:
Conversion to Testosterone (B1683101): The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-keto group of this compound to a hydroxyl group, yielding the potent androgen, testosterone. wikipedia.orgmdpi.com This conversion is a critical step in the production of the primary male sex hormone.
Conversion to Estrone (B1671321): The aromatase enzyme complex catalyzes the conversion of the A-ring of this compound into a phenolic ring, resulting in the formation of the estrogen, estrone. wikipedia.orgwikipedia.org This process is particularly important in adipose tissue and the ovaries.
This dual potential for conversion into either an androgen or an estrogen firmly establishes this compound as a key branch-point in steroidogenesis. Research into the regulation of these converting enzymes is crucial for understanding the balance between androgenic and estrogenic activity in both normal physiology and in various pathological conditions.
Table 1: Key Enzymes and Products in this compound Metabolism
| Precursor | Enzyme | Product | Primary Function of Product |
|---|---|---|---|
| Dehydroepiandrosterone (DHEA) | 3β-hydroxysteroid dehydrogenase | This compound | Steroid Intermediate |
| 17α-hydroxyprogesterone | 17,20-lyase | This compound | Steroid Intermediate |
| This compound | 17β-hydroxysteroid dehydrogenase | Testosterone | Primary Male Androgen |
| This compound | Aromatase | Estrone | Estrogen |
| This compound | 5α-reductase | 5α-androstanedione | Intermediate in neurosteroid synthesis |
Scope and Significance of this compound Research
The central role of this compound in steroid metabolism has made it a molecule of significant interest across various research domains.
Endocrinology and Metabolic Disorders: The study of this compound is fundamental to understanding a range of endocrine disorders. For instance, in conditions like Polycystic Ovary Syndrome (PCOS), elevated levels of androstenedione are a key diagnostic marker and are associated with the clinical manifestations of the syndrome. ebi.ac.ukwikipedia.orgnih.gov Research has shown that in women with PCOS, increased androstenedione levels correlate with higher testosterone and other androgen levels. nih.gov Similarly, in congenital adrenal hyperplasia (CAH), deficiencies in enzymes like 21-hydroxylase lead to a shunting of steroid precursors towards the production of androgens, including androstenedione, resulting in virilization. clevelandclinic.org
Oncology: The conversion of this compound to estrogens by aromatase is a critical area of research in hormone-dependent cancers, particularly breast cancer. researchgate.netwikipedia.orgjohnshopkins.edu Aromatase inhibitors, which block this conversion, are a cornerstone of treatment for estrogen receptor-positive breast cancers. Research continues to explore the intricate regulation of aromatase activity and the role of androstenedione as a substrate in tumor microenvironments.
Developmental Biology: The production of this compound and its subsequent conversion to other sex steroids are crucial for normal sexual development. nih.gov Studies investigating the temporal and spatial patterns of androstenedione synthesis during fetal development and puberty provide insights into the hormonal control of sexual differentiation and maturation. For example, a rise in androstenedione secretion during adrenarche in children is thought to play a role in the development of social and sexual attraction. wikipedia.org
Biocatalysis and Industrial Applications: The enzymatic conversion of steroids, including this compound, is of significant interest for the pharmaceutical industry. nih.gov Microbial biotransformation offers a cost-effective and environmentally friendly method for producing key steroid intermediates. nih.govresearchgate.net Research in this area focuses on identifying and engineering microorganisms and enzymes that can efficiently and selectively carry out specific steroid hydroxylations and other modifications, using this compound as a substrate. researchgate.net For example, the biotransformation of this compound to androsta-1,4-diene-3,17-dione (B159171) (ADD) is a key step in the synthesis of various female sex hormones. nih.gov
Table 2: Research Areas Involving this compound
| Research Area | Significance of this compound | Key Research Focus |
|---|---|---|
| Endocrinology | Precursor to androgens and estrogens; biomarker for endocrine disorders. | Regulation of steroidogenesis, pathophysiology of PCOS and CAH. ebi.ac.ukwikipedia.orgnih.govclevelandclinic.org |
| Oncology | Substrate for aromatase in hormone-dependent cancers. | Development of aromatase inhibitors, understanding tumor microenvironment. researchgate.netwikipedia.orgjohnshopkins.edu |
| Developmental Biology | Role in sexual differentiation and puberty. | Hormonal control of development, adrenarche. wikipedia.orgnih.gov |
| Biocatalysis | Substrate for microbial biotransformation to produce steroid intermediates. | Green synthesis of pharmaceuticals, enzyme engineering. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZLHAVPJYYIQ-VMXHOPILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319188 | |
| Record name | 17-Deoxytestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-90-4 | |
| Record name | Androst-4-en-3-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-Deoxytestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic and Endogenous Metabolic Pathways of Androst 4 En 3 One
Cholesterol as a Precursor to Androst-4-en-3-one (B577213) Biosynthesis
The journey of steroid hormone synthesis begins with cholesterol. researchgate.net This multi-ringed lipid molecule is the foundational substrate from which all steroid hormones, including androstenedione (B190577), are derived. nih.govnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme P450scc (cholesterol side-chain cleavage enzyme). nih.govnih.gov From pregnenolone, the pathway diverges into several branches, two of which lead to the formation of androstenedione. These are commonly referred to as the Δ5 and Δ4 pathways.
In the Δ5 pathway, pregnenolone is first converted to 17α-hydroxypregnenolone. This intermediate is then acted upon by a single enzyme, Cytochrome P450c17 (CYP17A1), which possesses dual catalytic functions: 17α-hydroxylase and 17,20-lyase activity. nih.govwikipedia.org The 17,20-lyase function of CYP17A1 is responsible for cleaving the side chain of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (B1670201) (DHEA). nih.govnih.gov
Research using transfected human cells has demonstrated that this conversion proceeds in two distinct steps. nih.govresearchgate.net Initially, 17α-hydroxypregnenolone accumulates as an intermediate product before being subsequently converted to DHEA. nih.govresearchgate.net This indicates that the intermediate is released from the enzyme before the lyase reaction occurs. nih.govresearchgate.net Time-course studies have shown a significant shift in the ratio of DHEA to 17α-hydroxypregnenolone, changing from 0.1:1 after one hour to 50:1 after 20 hours of incubation, highlighting the progression of the reaction. nih.govresearchgate.net The optimal production of DHEA via this pathway requires the presence of accessory proteins, including cytochrome b5 and NADPH cytochrome P450 reductase. nih.govresearchgate.net
Once DHEA is formed, it serves as the direct precursor to androstenedione. This conversion is a critical, rate-limiting step catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). researchgate.netnih.govplos.org This enzyme performs two actions: it oxidizes the 3β-hydroxyl group of DHEA into a 3-keto group and simultaneously isomerizes the double bond from the Δ5 position (between carbons 5 and 6) to the Δ4 position (between carbons 4 and 5), resulting in the formation of this compound. nih.govresearchgate.net This reaction is essential for producing the biologically active Δ4-steroids, including testosterone (B1683101) and estrogens, from Δ5-precursors like DHEA. nih.gov
An alternative route to androstenedione, known as the Δ4 pathway, bypasses DHEA. In this pathway, pregnenolone is first converted to progesterone, which is then hydroxylated to form 17α-hydroxyprogesterone. nih.govnih.gov The same enzyme active in the Δ5 pathway, CYP17A1, uses its 17,20-lyase activity to cleave the side chain of 17α-hydroxyprogesterone, directly yielding androstenedione. nih.govnih.govresearchgate.net
While both the Δ5 and Δ4 pathways can produce androstenedione, their relative efficiencies can differ significantly depending on the tissue. Studies on human fetal testicular microsomes have shown a clear preference for the Δ5 pathway. nih.gov The catalytic efficiency for the conversion of 17α-hydroxypregnenolone to DHEA was found to be 11-fold higher than that for the conversion of 17α-hydroxyprogesterone to androstenedione. nih.gov This suggests that in the human testis, the majority of testosterone biosynthesis proceeds via the Δ5 pathway through the DHEA intermediate. nih.gov
| Pathway | Substrate | Product | Apparent Km (μM) | Vmax (pmol·min-1·μg-1) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|---|---|
| Δ5 Pathway | 17α-Hydroxypregnenolone | DHEA | 1.0 | 0.73 | 0.73 |
| Δ4 Pathway | 17α-Hydroxyprogesterone | This compound | 3.5 | 0.23 | 0.066 |
This compound as a Precursor to Other Steroids
Androstenedione stands at a metabolic crossroads and is not an end-product itself. It serves as the immediate precursor for the synthesis of potent androgens and estrogens, with the specific metabolic fate being determined by the enzymatic machinery present in a given tissue. nih.govnih.gov
In androgenic pathways, androstenedione is a key substrate for the formation of testosterone, the principal male sex hormone.
Estrogenic Pathway Interconversions
This compound is a primary substrate for the synthesis of estrogens, a process crucial for female reproductive function and also significant in various physiological processes in males.
The conversion of this compound to Estrone (B1671321) is a key step in estrogen biosynthesis. This reaction is catalyzed by the enzyme aromatase, also known as cytochrome P450 19A1 (CYP19A1). wikipedia.orgjensenlab.orgresearchgate.net Aromatase is found in various tissues, including the gonads, adipose tissue, and brain. wikipedia.org The process of aromatization involves the conversion of the A ring of the steroid into an aromatic ring. wikipedia.org
The aromatization of this compound to Estrone is a multi-step process that involves hydroxylated intermediates. The reaction sequence catalyzed by aromatase includes three successive hydroxylations of the 19-methyl group of this compound. wikipedia.orgnih.gov This leads to the formation of 19-hydroxythis compound and subsequently 19-oxo-androst-4-ene-3,17-dione (which can be represented as androst-4-en-3,17,19-trione in its keto form). nih.govnih.gov These intermediates are then converted to estrone with the elimination of the C19 carbon as formic acid. wikipedia.org While these 19-oxygenated steroids are intermediates in the reaction, they can also be aromatized themselves. nih.govnih.gov
| Substrate | Enzyme | Intermediate(s) | Product |
|---|---|---|---|
| This compound | Aromatase (CYP19A1) | 19-Hydroxythis compound, Androst-4-en-3,17,19-trione | Estrone |
Corticosteroid Pathway Connections
While this compound is primarily associated with androgen and estrogen synthesis, there are connections to the corticosteroid pathway. The synthesis of both androgens and corticosteroids is regulated by enzymes within the cytochrome P450 family. rupahealth.com There is evidence of crosstalk between the cortisol and androgen pathways. nih.govoup.com For instance, the enzyme 11β-hydroxylase (CYP11B1), which is crucial for cortisol synthesis, can also act on androstenedione to produce 11β-hydroxyandrostenedione. rupahealth.com Furthermore, in conditions of impaired 11β-hydroxylase activity, a precursor in the cortisol pathway, 11-deoxycortisol, has been shown to be converted to androstenedione. nih.gov
Catabolic Pathways and Inactivation of this compound Metabolites
The biological activity of this compound and its potent metabolites is terminated through catabolic pathways that modify their structure and facilitate their excretion. The primary mechanisms of inactivation are glucuronidation and sulfation. These processes, often referred to as phase II metabolism, increase the water solubility of the steroid metabolites, allowing for their elimination from the body, primarily through urine. nih.govwada-ama.org
Glucuronidation involves the conjugation of a glucuronic acid moiety to the steroid metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). oup.comnih.gov For example, the potent androgen DHT is metabolized to androstanediol glucuronide. wikipedia.org
Sulfation is another key inactivation pathway where a sulfonate group is added to the steroid, a reaction mediated by sulfotransferases (SULTs). bioscientifica.comnih.gov Sulfated steroids are generally biologically inactive. bioscientifica.com
| Pathway | Enzyme Family | Function |
|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Adds a glucuronic acid group, increasing water solubility for excretion. |
| Sulfation | Sulfotransferases (SULTs) | Adds a sulfonate group, generally rendering the steroid inactive and facilitating elimination. |
Enzymatic Regulation and Stereoselective Transformations of Androst 4 En 3 One
Hydroxysteroid Dehydrogenase (HSD) Activity
Hydroxysteroid dehydrogenases (HSDs) play a crucial role in the interconversion of hydroxyl and keto groups at various positions on the steroid nucleus, most notably at the C17 position, which dictates the biological activity of androgens and estrogens.
The interconversion between androst-4-en-3-one (B577213) (androstenedione) and testosterone (B1683101) is a primary function of the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family bio-rad.comnih.govwikipedia.orgwikipedia.org. Specifically, 17β-HSDs catalyze the reduction of the 17-keto group of androstenedione (B190577) to the 17β-hydroxyl group, thereby forming testosterone, a potent androgen bio-rad.comnih.govwikipedia.orgwikipedia.orgresearchgate.net. This reaction is crucial for the biological activity of testosterone, as the 17β-hydroxy form is significantly more active than its 17-keto precursor nih.govwikipedia.org.
Ketoreductase 2 (KR-2), a specific type of ketoreductase, has been shown to stereoselectively catalyze the bioreduction of 4-androstene-3,17-dione (androstenedione) to testosterone, utilizing NADPH as a cofactor researchgate.net. Similarly, Hsd17b3, a type 3 17β-hydroxysteroid dehydrogenase, also favors the reduction of androstenedione to testosterone uniprot.org. The efficiency of these enzymes in facilitating this conversion is vital for maintaining appropriate androgen levels uniprot.org.
Table 3.1.1: 17β-HSD Catalyzed Interconversion of Androstenedione and Testosterone
| Enzyme Name | Reaction Catalyzed | Cofactor | Reference(s) |
| 17β-HSD (general) | Androstenedione ↔ Testosterone | NAD(P)H | bio-rad.comnih.govwikipedia.orgwikipedia.org |
| Hsd17b1 | Primarily estrone (B1671321) ↔ estradiol; also DHEA ↔ androstenediol | NAD(P)H | wikipedia.org |
| Hsd17b3 | Androstenedione → Testosterone | NADPH | uniprot.org |
| Ketoreductase 2 (KR-2) | 4-Androstene-3,17-dione → Testosterone | NADH | researchgate.net |
Beyond the direct interconversion with testosterone, other HSDs participate in the broader metabolic pathways involving this compound. For instance, 3β-hydroxysteroid dehydrogenase (3βHSD) is essential for the conversion of Δ⁵-steroids, such as dehydroepiandrosterone (B1670201) (DHEA), to Δ⁴-3-keto steroids like androstenedione oup.com. This involves the oxidation of a 3-hydroxyl group and isomerization of the double bond from the Δ⁵ to the Δ⁴ position oup.com.
The enzyme HSD17B2, also known as 17-beta-hydroxysteroid dehydrogenase type 2, can also catalyze the interconversion of testosterone and androstenedione, utilizing NADH hmdb.ca. Furthermore, 3-ketosteroid reductases are involved in reducing the 3-keto group of steroids. Cerebral 3-ketosteroid reductase activity, for example, has been characterized as non-stereoselective, converting 5α-dihydrosteroids into both 5α,3α- and 5α,3β-tetrahydrosteroids nih.gov.
Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that catalyze a wide range of oxidative reactions, including the critical aromatization of androgens to estrogens.
Aromatase, encoded by the CYP19A1 gene, is the principal enzyme responsible for the final step in estrogen biosynthesis uniprot.orgwikipedia.orgnih.gov. It catalyzes the conversion of C19 androgens, specifically this compound (androstenedione) and testosterone, into the C18 estrogens, estrone and estradiol, respectively bio-rad.comuniprot.orgwikipedia.orgnih.gov. This complex transformation involves a three-step oxidative process: initial hydroxylation at the C19 position, followed by oxidation to a 19-oxo intermediate, and finally, aromatization of the A-ring with the elimination of formic acid bio-rad.comuniprot.orgwikipedia.orgmdpi.comsemanticscholar.org. The catalytic efficiency (kcat) of aromatase with androst-4-ene-3,17-dione as a substrate has been reported to be approximately 0.060 sec⁻¹ uniprot.org.
Table 3.2.1: Aromatase (CYP19A1) Mediated Conversion of Androstenedione
| Substrate | Product | Key Intermediates | Reference(s) |
| Androst-4-en-3,17-dione | Estrone | 19-Hydroxyandrost-4-en-3,17-dione; Androst-4-en-3,17,19-trione; Formic acid | bio-rad.comuniprot.orgwikipedia.orgmdpi.comsemanticscholar.org |
Other P450 enzymes, such as CYP109B1, have also been studied for their steroid hydroxylation capabilities, with some showing activity towards testosterone and producing hydroxylated products, often with regioselectivity at specific positions like C15β frontiersin.org.
Reductase Enzymes and Stereoselective Conversions
Reductase enzymes are critical for reducing carbonyl groups to hydroxyl groups, often with high stereoselectivity, thereby influencing the biological activity of steroid hormones.
The 17β-HSD enzymes, as discussed, function as reductases, converting the 17-keto group of androstenedione to the 17β-hydroxyl group of testosterone nih.govwikipedia.orgresearchgate.netuniprot.org. This reduction is stereoselective, ensuring the formation of the biologically active 17β-epimer researchgate.netuniprot.org. For example, Hsd17b3 exhibits a preference for reducing androstenedione to testosterone uniprot.org.
Other reductase activities, such as 3-ketosteroid reductases, also play a role. In human brain tissue, cerebral 3-ketosteroid reductase activity has been observed to be non-stereoselective, producing both 5α,3α- and 5α,3β-tetrahydrosteroids from 5α-dihydrosteroids nih.gov. This lack of stereoselectivity is significant, as the different stereoisomers can have opposing effects on neuroreceptors nih.gov. The stereoselective reduction of the 4-ene-3-ketone moiety in steroids is also a subject of research, leading to the formation of specific steroid configurations, such as 5β-steroids acs.org.
Table 3.3: Reductase Enzymes and Stereoselective Conversions of Androstenedione Derivatives
| Enzyme Class/Name | Substrate(s) | Product(s) | Stereoselectivity | Reference(s) |
| 17β-HSDs | Androstenedione | Testosterone | Stereoselective | nih.govwikipedia.orgresearchgate.netuniprot.org |
| 3-Ketosteroid Reductase | 5α-Dihydrosteroids | 5α,3α-THSs and 5α,3β-THSs | Non-stereoselective | nih.gov |
| Ketoreductase 2 (KR-2) | 4-Androstene-3,17-dione | Testosterone | Stereoselective | researchgate.net |
| 5α-Reductase / 5β-Reductase | Δ⁴-3-ketosteroids | 5α- or 5β-dihydrosteroids | Stereoselective | nih.govacs.org |
Compound Name Table
| Common Name | IUPAC Name / Other Identifiers |
| This compound | Androstenedione, 4-androstenedione, Δ⁴-dione, A4, 17-Ketotestosterone, 3,17-Dioxoandrost-4-ene |
| Testosterone | 17β-hydroxythis compound |
| Estrone | Estra-1,3,5(10)-triene-3-ol-17-one |
| Estradiol | Estra-1,3,5(10)-triene-3,17β-diol |
| DHEA | Dehydroepiandrosterone, 3β-hydroxyandrost-5-en-17-one |
| 19-Hydroxyandrostenedione | 19-Hydroxyandrost-4-ene-3,17-dione |
| Androst-4-en-3,17,19-trione | |
| 5α-Dihydrosteroids | |
| 5α,3α-THSs | 5α,3α-Tetrahydrosteroids |
| 5α,3β-THSs | 5α,3β-Tetrahydrosteroids |
Microbial Transformation and Biocatalysis of Androst 4 En 3 One
Fungal Biotransformation Studies
Filamentous fungi are recognized as effective biocatalysts for modifying the structure of steroids. nih.govresearchgate.net Numerous studies have explored the capabilities of various fungal genera, such as Aspergillus, Fusarium, Curvularia, and Mucor, to transform Androst-4-en-3-one (B577213) into multiple metabolites. researchgate.netnih.gov These bioconversions are valued for their potential to generate novel, biologically active compounds or key intermediates for the synthesis of established steroid drugs. researchgate.netresearchgate.net
Hydroxylation Reactions and Metabolite Production
Hydroxylation is a primary reaction in the fungal metabolism of steroids, introducing hydroxyl groups at specific positions on the steroid nucleus. This process is typically catalyzed by cytochrome P450 monooxygenases. nih.gov The position of hydroxylation is determined by the specific enzymes present in the fungal strain, leading to a variety of hydroxylated derivatives. researchgate.netnih.gov
Fungi exhibit remarkable regioselectivity in the hydroxylation of this compound. Studies have identified several fungal species capable of introducing hydroxyl groups at various positions on the steroid core.
For instance, Aspergillus sp. PTCC 5266 has been shown to convert this compound exclusively into 11α-hydroxy-AD with a high yield of 86% in just three days. nih.gov Similarly, Aspergillus nidulans produces both 11α-hydroxy-AD (65% yield) and 7β-hydroxy-AD (18% yield). nih.gov The fungus Aspergillus candidus primarily hydroxylates this compound at the C-11α, C-15α, and C-15β positions, while Aspergillus wentii favors the C-6β position. researchgate.netresearchgate.net
The genus Fusarium also contributes to these transformations. Fusarium oxysporum metabolizes the substrate to produce 14α-hydroxy-AD (38% yield) alongside testosterone (B1683101). nih.gov Hydroxylation at the C-14α position has also been observed with Mucor hiemalis. researchgate.netresearchgate.net While not explicitly listed in the section heading, some fungi can hydroxylate other positions; for example, Cladosporium sphaerospermum can introduce hydroxyl groups at the 6β and 12β positions of testosterone, a derivative of this compound. nih.gov
Table 1: Fungal Hydroxylation of this compound
| Fungal Species | Position of Hydroxylation | Metabolite Produced | Yield (%) | Reference |
|---|---|---|---|---|
| Aspergillus sp. PTCC 5266 | 11α | 11α-hydroxy-androst-4-en-3,17-dione | 86 | nih.gov |
| Aspergillus nidulans | 11α | 11α-hydroxy-androst-4-en-3,17-dione | 65 | nih.gov |
| Aspergillus nidulans | 7β | 7β-hydroxy-androst-4-en-3,17-dione | 18 | nih.gov |
| Aspergillus candidus | 11α, 15α, 15β | 11α/15α/15β-hydroxy-androst-4-en-3,17-dione | - | researchgate.netresearchgate.net |
| Aspergillus wentii | 6β | 6β-hydroxy-androst-4-en-3,17-dione | - | researchgate.netresearchgate.net |
| Fusarium oxysporum | 14α | 14α-hydroxy-androst-4-en-3,17-dione | 38 | nih.gov |
| Mucor hiemalis | 14α | 14α-hydroxy-androst-4-en-3,17-dione | - | researchgate.netresearchgate.net |
The structural elucidation of metabolites produced from fungal biotransformations is crucial for confirming the chemical modifications. This is typically achieved through a combination of spectroscopic techniques. nih.govnih.gov After extraction and isolation, often using methods like thin-layer chromatography, the purified compounds are analyzed. nih.govnih.gov
The primary methods used for characterization include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to determine the precise structure of the molecule, including the location and stereochemistry of new functional groups. nih.govyoutube.comyoutube.comyoutube.com
Mass Spectrometry (MS) : This technique helps in determining the molecular weight of the metabolites. The introduction of a hydroxyl group results in a mass increase of 16 atomic mass units compared to the parent compound. nih.govyoutube.com
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of specific functional groups. For instance, the appearance of a broad absorption band in the 3300-3500 cm⁻¹ range is characteristic of a hydroxyl (-OH) group. nih.govyoutube.comyoutube.com
By comparing the spectral data of the metabolites with that of the original substrate, researchers can accurately identify the new chemical structures. nih.gov
Reduction and Dehydrogenation Reactions
Besides hydroxylation, fungi can also catalyze reduction and dehydrogenation reactions on the this compound molecule. These reactions typically target the ketone group at the C-17 position and the A-ring of the steroid.
The reduction of the 17-keto group of this compound is a significant biotransformation that yields testosterone, a potent androgen. nih.govmdpi.com This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSD), enzymes found in various fungi. mdpi.comresearchgate.net
Several fungal species have been identified for their ability to perform this reduction:
Fusarium fujikuroi reduces this compound at the 17-position to produce testosterone with a 42% yield. nih.gov
Fusarium solani has also been shown to produce testosterone (14% yield) alongside a hydroxylated product. nih.gov
Fusarium oxysporum yields testosterone at a 12% conversion rate. nih.gov
Mucor hiemalis is another fungus that reduces the substrate at the C-17 position. researchgate.netresearchgate.net
The 17β-HSD enzyme from Cochliobolus lunatus has been cloned and expressed in other microorganisms to facilitate the high-yield production of testosterone from this compound. mdpi.comresearchgate.net
Table 2: Fungal Reduction of this compound to Testosterone
| Fungal Species | Metabolite Produced | Yield (%) | Reference |
|---|---|---|---|
| Fusarium fujikuroi | Testosterone | 42 | nih.gov |
| Fusarium solani | Testosterone | 14 | nih.gov |
| Fusarium oxysporum | Testosterone | 12 | nih.gov |
| Mucor hiemalis | Testosterone | - | researchgate.netresearchgate.net |
| Cochliobolus lunatus (enzyme source) | Testosterone | - | mdpi.comresearchgate.net |
The introduction of a double bond at the C-1 position of the A-ring of this compound results in the formation of Androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov This dehydrogenation reaction is a key step in the synthesis of many steroid drugs. nih.gov While this reaction is more commonly associated with bacteria like Mycobacterium, some fungi can also catalyze this transformation. For example, the fermentation of this compound with Curvularia lunata has been reported to yield Androsta-1,4-diene-3,17-dione as one of its metabolites.
Specific Microbial Strains and Their Transformation Capabilities
The biotransformation of the this compound skeleton by various fungal species has been a subject of extensive research. Fungi are known for their capacity to introduce specific chemical modifications to steroid molecules, such as hydroxylation, oxidation, and reduction, often with high regio- and stereoselectivity.
Colletotrichum lini
The fungus Colletotrichum lini has demonstrated its capability in the biotransformation of this compound derivatives. Studies involving the incubation of androst-4-ene-3,17-dione (AD) with Colletotrichum lini AS3.4486 have been reported. researchgate.net Furthermore, when androsta-1,4-diene-3,17-dione (ADD), a dehydrogenated analog, was subjected to transformation by Colletotrichum lini (As3.486), it yielded several hydroxylated products. scispace.com The primary metabolites identified were 15α-hydroxyandrost-1,4-dien-3,17-dione, 11α,15α-dihydroxyandrost-1,4-dien-3,17-dione, and 15α,17β-dihydroxyandrost-1,4-dien-3-one. scispace.com
Curvularia lunata
Curvularia lunata is a well-studied fungus in steroid biotransformation. Fermentation of androst-4-ene-3,17-dione (AD) with Curvularia lunata for ten days resulted in a variety of oxidative and reductive metabolites. researchgate.net The transformation of testosterone, which features the this compound core with a 17β-hydroxyl group, by Curvularia lunata has also been documented, leading to the production of 17-dehydrotestosterone (androst-4-ene-3,17-dione). oaepublish.com
The key transformations by Curvularia lunata on androst-4-ene-3,17-dione include:
Dehydrogenation at the C-1 and C-2 positions. researchgate.net
Reduction of the C-17 ketone. researchgate.net
Hydroxylation at the C-11α and C-15α positions. researchgate.net
| Substrate | Microorganism | Transformation Products | Reaction Type(s) |
|---|---|---|---|
| Androst-4-ene-3,17-dione | Curvularia lunata | Androsta-1,4-diene-3,17-dione, 17β-Hydroxyandrosta-1,4-dien-3-one, 11α-Hydroxyandrost-4-ene-3,17-dione, 11α,17β-Dihydroxythis compound, 15α-Hydroxyandrosta-1,4-dien-17-one | Dehydrogenation, Reduction, Hydroxylation |
| Testosterone | Curvularia lunata | Androst-4-ene-3,17-dione | Oxidation |
Aspergillus spp. and Fusarium spp.
Species from the genera Aspergillus and Fusarium are particularly versatile in their transformation of the this compound structure. nih.gov
Aspergillus species exhibit diverse hydroxylation and oxidation capabilities.
Aspergillus sp. PTCC 5266 converted androst-4-ene-3,17-dione (AD) solely into 11α-hydroxy-AD with a high yield of 86% in three days. nih.gov
Aspergillus nidulans produced two hydroxylated metabolites from AD: 11α-hydroxy-AD (65% yield) and 7β-hydroxy-AD (18% yield). nih.gov
Aspergillus candidus primarily hydroxylated AD at the C-11α, C-15α, and C-15β positions. researchgate.net
Aspergillus wentii was found to hydroxylate AD mainly at the C-6β position. researchgate.net
Aspergillus tamarii demonstrated a predominant Baeyer–Villiger monooxygenase activity. researchgate.net
Fusarium species are known for both hydroxylation and reduction reactions.
Fusarium oxysporum metabolized AD to produce 14α-hydroxy-AD (38% yield) and testosterone (12% yield). nih.gov
Fusarium solani transformed AD into 11α-hydroxy-AD (54% yield) and testosterone (14% yield). nih.gov
Fusarium fujikuroi reduced the 17-ketone of AD to yield testosterone (42% yield). nih.gov
Fusarium roseum was shown to dehydrogenate AD at C-1 and C-2 to form androsta-1,4-diene-3,17-dione (ADD) and also to produce 17-hydroxy-androsta-1,4-dien-3-one. metu.edu.tr
| Microorganism | Substrate | Key Products | Yield (%) |
|---|---|---|---|
| Aspergillus sp. PTCC 5266 | Androst-4-ene-3,17-dione | 11α-Hydroxy-AD | 86 |
| Aspergillus nidulans | Androst-4-ene-3,17-dione | 11α-Hydroxy-AD, 7β-Hydroxy-AD | 65, 18 |
| Fusarium oxysporum | Androst-4-ene-3,17-dione | 14α-Hydroxy-AD, Testosterone | 38, 12 |
| Fusarium solani | Androst-4-ene-3,17-dione | 11α-Hydroxy-AD, Testosterone | 54, 14 |
| Fusarium fujikuroi | Androst-4-ene-3,17-dione | Testosterone | 42 |
Mucor hiemalis
The fungus Mucor hiemalis strain MRC 70325 has been shown to biotransform androst-4-ene-3,17-dione. Its primary activities include hydroxylation at the C-14α position and reduction of the ketone at the C-17 position. researchgate.net
Neurospora crassa
Research into the biotransformation of androst-4-ene-3,17-dione by Neurospora crassa has identified several hydroxylated and dehydrogenated metabolites. The principal transformations observed are hydroxylations at the C-6β, C-7α, C-9α, and C-14α positions, along with dehydrogenation at the C6-C7 position. This indicates the presence of a range of regio-specific hydroxylases and dehydrogenases within the organism.
Bacterial Biotransformation Studies
Bacterial systems are widely exploited for the large-scale production of key steroid intermediates. nih.gov A crucial industrial biotransformation is the conversion of androst-4-ene-3,17-dione (AD) into androsta-1,4-diene-3,17-dione (ADD). nih.govspringernature.com ADD is a vital precursor for the synthesis of various steroid hormones. nih.govspringernature.com
The bacterium Arthrobacter simplex is a key microorganism used for this purpose. It possesses a 3-ketosteroid-Δ1-dehydrogenase enzyme that catalyzes the introduction of a double bond between the C-1 and C-2 positions of the steroid's A-ring. nih.gov This microbial-mediated process is considered highly reliable, cost-effective, and less hazardous compared to chemical synthesis methods for the commercial manufacturing of steroidal intermediates like ADD. nih.gov
Mechanistic Insights into Microbial Biotransformation
The microbial transformation of this compound involves a variety of enzymatic reactions that modify its core structure. These reactions are primarily catalyzed by oxidoreductases, such as hydroxylases (including cytochrome P450 monooxygenases), dehydrogenases, and reductases. oaepublish.com The specific type of transformation and the position on the steroid nucleus that is modified depend on the microorganism and the specific enzymes it produces.
Key enzymatic transformations include:
Hydroxylation: This is one of the most common and important microbial reactions, introducing a hydroxyl (-OH) group at specific and often non-activated carbon atoms of the steroid skeleton. Fungi are particularly well-known for their hydroxylating capabilities. scispace.com For instance, various fungi can hydroxylate this compound and its close analogue, androst-4-ene-3,17-dione, at numerous positions, including C-6β, C-7α, C-11α, C-14α, and C-15α. scispace.comresearchgate.net These hydroxylated derivatives are crucial intermediates for synthesizing corticosteroids and other potent steroid drugs. scispace.com The enzymes responsible are typically cytochrome P450 monooxygenases, which utilize molecular oxygen and a cofactor like NAD(P)H. oaepublish.comeuropa.eu
Dehydrogenation: This reaction introduces a double bond into the steroid A-ring, most commonly between C1 and C2, to form androsta-1,4-diene-3-one. mdpi.com This 1,2-dehydrogenation is a critical step in the production of many anti-inflammatory drugs. acs.org The enzyme responsible is 3-ketosteroid-Δ1-dehydrogenase (KSTD), a flavoprotein that has been extensively studied and utilized in industrial biotransformations. mdpi.comacs.orgufz.de
Keto-Reduction: The carbonyl groups on the steroid, particularly at C-17, can be reduced to hydroxyl groups. For example, Fusarium anguioides can reduce the C-17 ketone of androst-4-ene-3,17-dione to produce 17β-hydroxy-androst-4-en-3-one (testosterone). metu.edu.tr
Baeyer-Villiger Oxidation: Some fungi, like Aspergillus tamarii, can perform Baeyer-Villiger oxidation on the D-ring of related steroids, inserting an oxygen atom to form a lactone. scispace.comresearchgate.net This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs). europa.eu
The table below summarizes various microbial transformations performed on this compound and its closely related precursor, androst-4-ene-3,17-dione.
| Microorganism | Substrate | Transformation Type | Product(s) | Reference |
| Aspergillus candidus | Androst-4-ene-3,17-dione | Hydroxylation | 11α-hydroxy, 15α-hydroxy, and 15β-hydroxy derivatives | researchgate.net |
| Aspergillus wentii | Androst-4-ene-3,17-dione | Hydroxylation | 6β-hydroxy derivative | researchgate.net |
| Mucor hiemalis | Androst-4-ene-3,17-dione | Hydroxylation, Reduction | 14α-hydroxy derivative, 17-keto reduction | researchgate.net |
| Cephalosporium aphidicola | This compound | Hydroxylation | 6β-hydroxy and 14α-hydroxy derivatives | researchgate.net |
| Sterolibacterium denitrificans | This compound | Dehydrogenation (1,2) | Androst-1,4-dien-3-one | mdpi.com |
| Fusarium roseum | Androst-4-ene-3,17-dione | Dehydrogenation (1,2), Reduction | Androsta-1,4-diene-3,17-dione, 17-hydroxy-androsta-1,4-dien-3-one | metu.edu.tr |
| Fusarium anguioides | Androst-4-ene-3,17-dione | Reduction (C-17) | 17-hydroxy-androst-4-en-3-one | metu.edu.tr |
| Mucor piriformis | Androst-4-ene-3,17-dione | Hydroxylation | 6β-hydroxy, 14α-hydroxy, and 7α-hydroxy derivatives | scispace.com |
Optimization of Bioconversion Processes
Biocatalyst and Medium Optimization:
Whole-Cell Biocatalysis: The use of whole microbial cells is often preferred over isolated enzymes as it is more cost-effective, avoiding complex enzyme purification steps, and provides a natural environment for cofactor regeneration. oaepublish.comeuropa.eu
Immobilization: Immobilizing either whole cells or purified enzymes on solid supports like silica (B1680970) or in calcium alginate beads offers several advantages. mdpi.combath.ac.uk It enhances the operational stability of the biocatalyst, simplifies product separation, and allows for the catalyst to be reused in multiple batches or used continuously in fed-batch reactors. mdpi.comacs.org For example, cholest-4-en-3-one Δ1-dehydrogenase (AcmB) immobilized on a silica support showed a substantial increase in operational stability and was used continuously for 27 days for the dehydrogenation of this compound. mdpi.com
Process and Genetic Engineering:
Process Control: Optimizing physical and chemical parameters such as pH, temperature, and nutrient composition of the culture medium is crucial for maximizing cell growth and enzymatic activity. scispace.commetu.edu.troperamedphys.org
Fed-Batch Fermentation: Instead of adding the entire substrate at the beginning, a fed-batch strategy, where the substrate is fed continuously or in increments, can improve the final product yield. acs.org This approach avoids substrate inhibition at high concentrations and can extend the productive lifetime of the biocatalyst. A fed-batch process for producing androsta-1,4-dien-3-one (ADD) resulted in a high yield of 8.76 g/L. acs.org
Metabolic and Protein Engineering: Modern genetic tools allow for the rational design of microbial catalysts. This includes protein engineering to create enzyme variants with higher activity or altered selectivity. europa.eu Furthermore, metabolic engineering can optimize the host organism's metabolic pathways to improve the supply of cofactors (e.g., NAD(P)H) or to eliminate toxic byproducts. For instance, co-expressing the gene for catalase can break down hydrogen peroxide, a toxic byproduct of some monooxygenase reactions, thereby improving process performance. europa.euacs.org Codon optimization of the target enzyme's gene can also significantly enhance its expression and activity in a given host. acs.org
The table below outlines key strategies for optimizing the bioconversion of this compound.
| Optimization Strategy | Method | Objective | Reference |
| Biocatalyst Improvement | Enzyme/Cell Immobilization | Increase stability, enable reuse, simplify separation | mdpi.combath.ac.uk |
| Protein Engineering | Enhance enzyme activity and selectivity | europa.eu | |
| Metabolic Engineering | Improve cofactor supply, eliminate toxic byproducts | europa.euacs.org | |
| Medium Engineering | Use of Cyclodextrins | Increase substrate solubility and bioavailability | researchgate.net |
| Two-Phase Solvent Systems | Create a substrate reservoir, reduce toxicity | bath.ac.uk | |
| Process Engineering | Fed-Batch Strategy | Maximize product yield, avoid substrate inhibition | acs.org |
| Optimization of Conditions | Control pH, temperature, and media for optimal performance | scispace.commetu.edu.tr |
Synthetic Strategies and Derivative Chemistry of Androst 4 En 3 One
Design Principles for Androst-4-en-3-one (B577213) Derivatives
The design of this compound derivatives is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural modifications influence interactions with biological targets. A primary goal in this field has been the development of inhibitors for enzymes like aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD), which are crucial in steroid biosynthesis.
Key design principles often revolve around introducing substituents at various positions on the steroid nucleus to probe the topology of enzyme active sites. For instance, studies on aromatase inhibitors have revealed that the enzyme possesses a hydrophobic binding pocket in the region corresponding to the C-4 and C-6 positions of the this compound substrate. This has guided the synthesis of derivatives with alkyl and aryl groups at these positions to enhance binding affinity. It has been found that a 17-carbonyl function is often necessary for effective binding of derivatives that lack the C-3 carbonyl group.
Another important design strategy involves creating hybrid molecules that combine the steroid scaffold with a moiety that mimics an enzyme's cofactor. This bisubstrate inhibitor approach has been applied to type 3 17β-HSD, which uses NADPH as a cofactor. By linking an adenosine moiety (part of NADPH) to the this compound substrate via an alkyl spacer, inhibitors have been designed to occupy both the substrate and cofactor binding sites simultaneously, leading to potent inhibition. The length of the alkyl spacer is a critical parameter in this design, with optimal inhibition observed with spacers of 11 or 12 methylene (B1212753) units.
The following table summarizes key SAR findings for this compound derivatives as enzyme inhibitors.
| Target Enzyme | Position of Modification | Type of Modification | Impact on Activity |
| Aromatase | C-4 | Hydroxy, Fluoro | Potent inhibition |
| Aromatase | C-6 | Alkyl (C1 to C8), Aryl | Potent competitive inhibition, explores hydrophobic pocket |
| Aromatase | C-4 | Amino, Alkoxy, Aryloxy, Alkyl, Aryl | Effective competitive inhibition |
| 17β-HSD Type 3 | C-17 | Alkyl spacer + Adenosine | Potent bisubstrate inhibition |
Introduction of Functional Groups and Heterocyclic Moieties
The incorporation of a thiazole ring into the this compound structure is a strategy to generate novel compounds with unique biological activities. Thiazole and its derivatives are known to possess a wide range of pharmacological properties.
One common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In the context of steroid chemistry, this can be applied by first creating a suitable α-haloketone intermediate from the this compound backbone. For example, a pyrimidine derivative of androstenedione (B190577) can be reacted with a 2-bromo-1-arylethanone to yield a fused thiazole system. nih.gov Another approach involves starting with 17β-acetoxy-androst-4-en-3-one to synthesize thiazolyl derivatives. researchgate.net These reactions typically involve condensation and cyclization steps to build the heterocyclic ring onto the steroid core.
Table of Synthetic Methods for Thiazole Derivatives:
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Androstenedione-pyrimidine derivative | 2-bromo-1-arylethanone | Fused thiazole | nih.gov |
Alkylation and esterification are fundamental reactions used to modify the this compound skeleton, affecting its lipophilicity, metabolic stability, and mode of action.
Alkylation: The introduction of alkyl groups at various positions has been extensively explored.
At C-4: 4-Alkyl and 4-aryl derivatives have been synthesized and evaluated as aromatase inhibitors, showing effective competitive inhibition. nih.gov
At C-6: 6-alkyl derivatives are potent competitive inhibitors of aromatase. The synthesis often involves creating a 6-dehydro intermediate followed by a Michael addition reaction.
At C-7: A multi-step synthesis has been described to introduce an alkyl chain at the 7α-position. This involves a copper-catalyzed 1,6 Michael addition to a 6-dehydrotestosterone derivative, followed by separation of the 7α- and 7β-isomers. nih.gov
At C-17: Alkylation at the 17α-position, often with a methyl or ethyl group, is a well-established method to reduce hepatic metabolism and improve the oral bioavailability of anabolic steroids. wikipedia.org
Esterification: This reaction is most commonly performed at the 17β-hydroxyl group of testosterone (B1683101) (17β-hydroxythis compound) to create prodrugs. The esterification with various carboxylic acids (e.g., enanthate, cypionate, undecanoate) increases the lipophilicity of the molecule. researchgate.net This modification slows the release of the active hormone from the injection site, leading to a prolonged duration of action.
Fusing heterocyclic rings to the this compound nucleus has led to the discovery of compounds with novel biological profiles. Pyrazoles and pyrimidines are of particular interest.
The synthesis of pyrazole- and pyrimidine-fused steroids often involves the D-ring of the androstane skeleton. A common precursor is 3β-acetoxy-16-[bis(methylthio)methylene]-5-androst-5-en-17-one, which can be prepared from androstenolone acetate (B1210297). This intermediate reacts with hydrazine hydrate or methylhydrazine to yield 5'-methylthio-pyrazolo[4',3':16,17]androstene derivatives. Similarly, reaction with amidinium, guanidinium, or isothiuronium salts affords fused pyrimidine rings.
Another important class of heterocyclic derivatives is the aza-steroids. For example, 4-azaandrost-5-ene-3,17-dione can be synthesized from testosterone. The process involves oxidation to androstenedione, followed by oxidative cleavage of the A-ring. The resulting seco-steroid undergoes an azacyclization reaction with a nitrogen source like ammonium acetate to form the six-membered lactam ring (A-ring) containing a nitrogen atom at position 4.
Regio- and Stereoselective Synthesis
Controlling the regioselectivity and stereoselectivity of reactions is critical in steroid synthesis to produce specific isomers with desired biological activities.
Regioselectivity: An example of regioselectivity is the hydrogenation of androstane-3,17-dione. Using specific catalysts, it is possible to selectively reduce the C-3 ketone while leaving the C-17 ketone intact. For instance, Me₂PPh-stabilized copper(I) hydride has been used for the regioselective reduction of the 3-keto group. sci-hub.se
Stereoselectivity: The stereochemical outcome of reactions is crucial, as different stereoisomers can have vastly different biological effects.
The reduction of the 3-keto group in the 5α-androstane series preferentially yields the 3β-hydroxy epimer due to axial hydride addition. In contrast, reduction in the 5β-series favors the formation of the 3α-hydroxy steroid. sci-hub.se
In the synthesis of 7-alkyl derivatives, the 1,6-Michael addition of an alkyl chain to 6-dehydrotestosterone typically produces a mixture of 7α and 7β epimers. These diastereomers must then be separated chromatographically to isolate the desired isomer. nih.gov This separation highlights the challenge and importance of controlling stereochemistry at the C-7 position.
Novel this compound Analogs and Their Synthesis
The search for new therapeutic agents continues to drive the synthesis of novel this compound analogs with diverse structural features.
4-Substituted Analogs: A variety of analogs with substituents at the C-4 position have been synthesized to act as aromatase inhibitors. These include 4-hydroxy, 4-fluoro, 4-amino, and 4-alkoxy derivatives. nih.govnih.gov For example, 4-hydroxy-4-androstene-3,17-dione is a potent irreversible inhibitor of aromatase. nih.gov
16-Arylidene-4-azaandrostene Derivatives: These compounds combine two key modifications: the introduction of a nitrogen atom at position 4 (4-aza) and an arylidene group at C-16. The synthesis starts with the formation of the 4-azaandrostene core, followed by an aldol condensation at C-16 with various aromatic aldehydes.
Hapten Synthesis for Immunoassays: Novel derivatives have been designed as haptens for use in immunoassays. For instance, (15E)-17β-hydroxyandrost-4-en-3,15-dione 15-(O-carboxymethyl)oxime was synthesized in a multi-step procedure. nih.gov This involved introducing an oxime functional group at C-15, which can be linked to a carrier protein to elicit an antibody response specific to the steroid. nih.gov
The following table summarizes some novel analogs and their key synthetic steps.
| Novel Analog Class | Key Synthetic Reaction(s) | Starting Material |
| 4-Fluoro-androstenedione | Fluorination | Androstenedione |
| 16-Arylidene-4-azaandrostene | Azacyclization, Aldol condensation | Testosterone |
| 17β-hydroxyandrost-4-en-3,15-dione 15-(O-carboxymethyl)oxime | Multi-step functionalization of D-ring, Oximation | 3β-hydroxyandrosta-5,15-dien-17-one |
Structure-Activity Relationship (SAR) Studies in Synthetic Modifications
The foundational this compound scaffold has been the subject of extensive synthetic modifications to probe its interaction with various biological targets, most notably the enzyme aromatase. Structure-activity relationship (SAR) studies, which correlate the specific structural features of these synthetic derivatives with their biological activities, have provided critical insights into the molecular requirements for potent and selective inhibition. These investigations have systematically explored substitutions at various positions on the steroid's A, B, and D rings.
A-Ring Modifications (C-2 and C-4)
Modifications to the A-ring of the androstane nucleus have yielded compounds with significant inhibitory activity. Research into derivatives of the closely related androst-4-ene-3,6,17-trione has shown that substitutions at the C-2 and C-4 positions can potently influence aromatase inhibition. For example, the introduction of a 2,2-dimethyl substitution or a 4-hydroxy group results in potent competitive inhibitors. It has been suggested that a 2β-methyl group may sterically hinder the enzymatic oxygenation at C-19.
Similarly, studies on 3-deoxy androgens—compounds lacking the C-3 carbonyl group but retaining the androst-4-ene core—have highlighted the importance of the C-4 position. The introduction of 4-acyloxy groups, such as 4-acetoxy and 4-benzoyloxy, led to powerful competitive inhibitors of aromatase. A clear SAR trend was observed where elongating the carbon chain of the 4-acyloxy or 4β-alkyl groups generally led to a decrease in binding affinity for the enzyme. This suggests that the binding pocket accommodating the C-4 position is sterically constrained.
| Compound Derivative | Modification | Biological Activity (Ki value) | Reference |
|---|---|---|---|
| 2,2-Dimethylandrost-4-ene-3,6,17-trione | 2,2-dimethyl | 25-42 nM | nih.gov |
| 4-Hydroxy-androst-4-ene-3,6,17-trione | 4-hydroxy | 25-42 nM | nih.gov |
| 4-Methoxy-androst-4-ene-3,6,17-trione | 4-methoxy | 160-810 nM | nih.gov |
| 4-Acetoxy-androst-4-en-17-one | 4-acetoxy | 60 nM | acs.org |
| 4-Benzoyloxy-androst-4-en-17-one | 4-benzoyloxy | 70 nM | acs.org |
B-Ring Modifications (C-6)
The C-6 position on the B-ring has been a focal point for synthetic alterations. Studies on 6-substituted androst-4-ene analogs reveal that the nature, size, and stereochemistry (α or β orientation) of the substituent are critical for activity. Research has indicated the presence of a hydrophobic binding pocket in the active site of aromatase corresponding to the C-6 position.
Specifically, 6α- and 6β-alkyl-substituted androst-4-en-17-ones have been synthesized and evaluated. The 6α- and 6β-methyl derivatives were found to be highly potent inhibitors. nih.gov However, as the length of the n-alkyl chain at either the 6α or 6β position increases, there is a corresponding decrease in affinity for the enzyme. nih.gov This finding suggests that while the pocket is hydrophobic, it has a limited accessible volume, particularly on the β-face. acs.orgnih.gov In nearly all cases, the 6β-alkyl steroids showed a higher affinity for the enzyme than their corresponding 6α-isomers. nih.gov Conversely, when aryl substituents were introduced, the 6α-isomers were more potent. nih.gov
| Compound Derivative | Modification | Biological Activity (Ki value) | Reference |
|---|---|---|---|
| 6α-Methylandrost-4-en-17-one | 6α-methyl | 3.1 nM | nih.gov |
| 6β-Methylandrost-4-en-17-one | 6β-methyl | 5.3 nM | nih.gov |
| 6α-Ethylandrost-4-en-17-one | 6α-ethyl | 12-24 nM | nih.gov |
| 6β-Hydroxyandrost-4-en-17-one | 6β-hydroxy | 6.0 nM | nih.gov |
| 6β-Ethylandrost-4-ene-3,17-dione | 6β-ethyl | 1.4-12 nM (most potent in series) | nih.gov |
Core Structural Requirements (C-3 and C-17)
While many potent derivatives feature modifications on the periphery of the steroid, SAR studies have also clarified the importance of core functional groups. Interestingly, the carbonyl group at the C-3 position, once thought to be essential for proper binding to the aromatase active site, is not strictly required. acs.org Derivatives such as androst-4-en-17-one, which lack the 3-oxo functionality (a 3-deoxy derivative), have been shown to be excellent competitive inhibitors. acs.orgnih.gov This indicates that other interactions can compensate for the absence of the C-3 ketone.
In these 3-deoxy analogs, the role of the C-17 position becomes more pronounced. SAR studies of 6-alkylandrost-4-enes have demonstrated that a carbonyl group at C-17 is essential for tight binding to the enzyme. nih.gov When the 17-keto group was reduced to a 17β-hydroxy group, the resulting compounds were significantly less potent inhibitors than their 17-keto counterparts. nih.gov This highlights a critical interaction point at the D-ring that is necessary for high-affinity binding, especially in the absence of the C-3 ketone.
Quantitative Structure-Activity Relationship (QSAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies offer a more theoretical lens through which to view these interactions. By correlating physicochemical or quantum-chemical descriptors with biological activity, QSAR models can explain the underlying electronic and spatial properties that drive receptor binding. nih.gov For a family of testosterone-related steroids, QSAR analysis has shown that electronic properties have a significant relationship with biological activities. nih.gov Key descriptors include the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the total dipole moment, and the net charge of specific carbon atoms within the steroid nucleus. nih.gov These findings suggest that the precise electronic distribution across the this compound framework is a key determinant for effective interaction with its biological targets. nih.gov
Advanced Analytical Methodologies in Androst 4 En 3 One Research
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio (m/z). For Androst-4-en-3-one (B577213) research, various MS-based methods are employed to provide high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
GC-MS is a widely used technique for the identification and quantification of volatile and semi-volatile compounds, including steroid metabolites. In the context of this compound, GC-MS is employed to separate and identify various metabolites produced through enzymatic transformations in biological samples. For instance, studies have utilized GC-MS to analyze urinary metabolites after the administration of related steroid compounds, identifying multiple reduced metabolites and their derivatives nih.govnih.govresearchgate.net. The technique involves separating compounds using gas chromatography, followed by their detection and fragmentation in a mass spectrometer. The resulting mass spectra can then be compared to spectral libraries or reference standards for identification nih.govnih.govresearchgate.netuu.nl.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Steroid Profiling and Characterization
LC-ESI-MS/MS is a highly sensitive and specific technique that has become the gold standard for steroid hormone analysis, including this compound nih.govunipi.ittohoku.ac.jpannlabmed.orgchromsystems.comfrontiersin.org. This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, often using electrospray ionization (ESI). LC-MS/MS allows for the simultaneous quantification of multiple steroid hormones from complex biological matrices like serum and plasma, even at very low concentrations unipi.itannlabmed.orgfrontiersin.org.
In LC-ESI-MS/MS, analytes are separated on a chromatographic column, then ionized by ESI, and subsequently fragmented in a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for highly selective and sensitive detection unipi.itfarmaciajournal.comcdc.govmdpi.com. For this compound, common transitions monitored include m/z 289.2 → 97.0 or 289.2 → 109.2 unipi.itfarmaciajournal.commdpi.com. This technique is crucial for comprehensive steroid profiling, providing insights into metabolic pathways and hormonal status tohoku.ac.jpchromsystems.comnih.gov.
High Resolution/High Accuracy Mass Spectrometry
High-resolution mass spectrometry (HRMS), often employing Orbitrap or Time-of-Flight (TOF) analyzers, offers enhanced capabilities for steroid analysis by providing highly accurate mass measurements nih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov. HRMS can distinguish between compounds with very similar nominal masses, aiding in the identification of unknown metabolites or isomers. It can be used in full scan mode to survey a wide range of masses or in targeted modes like parallel reaction monitoring (PRM) for quantitative analysis mdpi.comnih.govnih.gov. HRMS provides accurate mass data that can be used to determine elemental compositions, thereby increasing confidence in compound identification researchgate.netnih.govnih.govresearchgate.net. This technique is valuable for detailed characterization and for identifying subtle structural differences in steroid molecules nih.govresearchgate.netnih.govnih.govresearchgate.net.
Fragmentation Pathway Elucidation and Ion Structure Analysis
Understanding the fragmentation pathways of this compound under MS/MS conditions is critical for accurate identification and structural confirmation. Studies have focused on elucidating these pathways to identify characteristic fragment ions farmaciajournal.comresearchgate.netnih.govnih.gov. For this compound, common fragment ions observed in collision-induced dissociation (CID) experiments include those at m/z 97 and m/z 109, which are derived from the A-ring of the steroid farmaciajournal.commdpi.comresearchgate.netnih.govnih.gov. The ion at m/z 97 has been identified as protonated 3-methyl-2-cyclopenten-1-one (B1293772) through advanced techniques including density functional theory (DFT) calculations and infrared multiple photon dissociation (IRMPD) spectroscopy researchgate.netnih.gov. Analyzing these fragmentation patterns, including the use of stable isotope labeling and MS3 experiments, helps in confirming the structure of the analyte and understanding its dissociation mechanisms researchgate.netnih.govnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. It is particularly valuable for the unambiguous structural elucidation of steroids, including this compound.
Proton NMR (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For steroids like this compound, ¹H NMR spectra provide information about the number, type, and connectivity of hydrogen atoms within the molecule rsc.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.nethmdb.ca. The chemical shifts and coupling patterns of the proton signals offer insights into the stereochemistry and conformation of the steroid skeleton rsc.orgmdpi.comnih.govrsc.org.
While ¹H NMR spectra of steroids can be complex due to signal overlap, advanced NMR techniques and data processing methods are employed to resolve entangled proton-proton coupling patterns (JH-H) and chemical shifts rsc.orgmdpi.comnih.gov. Techniques such as 2D NMR experiments (e.g., ¹H-¹H COSY, HSQC, NOESY) are routinely used to assign signals and confirm structural assignments rsc.orgresearchgate.netresearchgate.net. For this compound, ¹H NMR has been extensively studied, with comprehensive assignments of chemical shifts and coupling constants reported in the literature, aiding in its definitive identification and structural verification rsc.orgrsc.orgresearchgate.netresearchgate.nethmdb.ca.
Carbon-13 NMR (¹³C NMR) for Structural Characterizationanu.edu.aulcms.cz
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds, including steroids like this compound. This technique provides information about the carbon backbone, functional groups, and the electronic environment of each carbon atom. The chemical shifts observed in the ¹³C NMR spectrum are highly characteristic and can confirm the presence of specific structural features, such as the ketone carbonyls, the alkene double bond, and the methyl groups.
For this compound (specifically Androst-4-ene-3,17-dione, a common form studied), the ¹³C NMR spectrum typically exhibits distinct signals corresponding to its various carbon atoms. The presence of the α,β-unsaturated ketone system is indicated by characteristic chemical shifts for the carbonyl carbon (C3) and the olefinic carbons (C4 and C5). The ketone at C17 also contributes a signal in the carbonyl region. The angular methyl groups (C18 and C19) and the methylene (B1212753) and methine carbons of the steroid rings provide a complex but interpretable pattern.
Table 1: Typical ¹³C NMR Chemical Shifts for Androst-4-ene-3,17-dione (this compound)
| Carbon Atom | Chemical Shift (ppm) | Functional Group/Environment |
| C1 | 38.5 | CH₂ |
| C2 | 21.8 | CH₂ |
| C3 | 199.4 | C=O (Ketone) |
| C4 | 124.0 | C=C (Alkene) |
| C5 | 169.8 | C=C (Alkene) |
| C6 | 31.7 | CH₂ |
| C7 | 27.6 | CH₂ |
| C8 | 47.5 | Quaternary C |
| C9 | 41.1 | CH |
| C10 | 41.0 | Quaternary C |
| C11 | 31.9 | CH₂ |
| C12 | 29.4 | CH₂ |
| C13 | 48.0 | Quaternary C |
| C14 | 50.1 | CH |
| C15 | 29.3 | CH₂ |
| C16 | 29.2 | CH₂ |
| C17 | 214.3 | C=O (Ketone) |
| C18 | 13.9 | CH₃ (Angular Methyl) |
| C19 | 15.3 | CH₃ (Angular Methyl) |
Note: Chemical shifts can vary slightly depending on the solvent and specific experimental conditions. nih.govchemicalbook.com
Nuclear Overhauser Effect (NOE) for Stereochemical Assignmentnih.gov
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful two-dimensional NMR technique used to determine the spatial proximity of nuclei, particularly protons, within a molecule. By irradiating a specific proton resonance, changes in the intensity of other proton resonances that are spatially close (typically within 5 Å) can be observed. This phenomenon is crucial for assigning stereochemistry in complex molecules like steroids, where subtle differences in three-dimensional arrangement can significantly impact biological activity ucl.ac.ukwikipedia.org.
In the context of this compound research, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to confirm the relative stereochemistry of substituents and the conformation of the steroid rings. For instance, NOE correlations can establish the spatial relationship between protons on adjacent rings or between protons and methyl groups, thereby confirming the configuration at chiral centers like C17 or the orientation of substituents. Studies have utilized selective NOE experiments to confirm the attachment of substituents and the stereochemical integrity of the steroid skeleton anu.edu.autuwien.atpreprints.org.
Infrared (IR) Spectroscopy for Functional Group Identificationnih.govanu.edu.aulcms.cz
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy is highly effective in confirming the presence of its key functional groups: a ketone and an alkene, specifically an α,β-unsaturated ketone system.
The characteristic absorption bands for this compound include:
C=O stretching: The conjugated ketone carbonyl group typically absorbs strongly in the region of 1670–1685 cm⁻¹. This is slightly lower than saturated ketones due to conjugation with the C=C double bond pressbooks.publibretexts.orgvscht.cz.
C=C stretching: The alkene double bond in the steroid nucleus usually shows a moderate absorption band between 1600–1620 cm⁻¹ pressbooks.publibretexts.orgvscht.cz.
C-H stretching: Signals for sp³ hybridized C-H bonds are observed in the 2850–2960 cm⁻¹ range, characteristic of the alkane portions of the steroid skeleton. Weak signals for sp² hybridized C-H bonds (alkene C-H) are typically found around 3000–3100 cm⁻¹ pressbooks.publibretexts.orgvscht.cz.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | Stretch | 1670–1685 | Strong |
| C=C (Alkene) | Stretch | 1600–1620 | Medium |
| C-H (sp³) | Stretch | 2850–2960 | Strong |
| C-H (sp²) | Stretch | 3000–3100 | Weak |
X-ray Diffraction for Crystal Structure Determinationucl.ac.uk
For this compound, X-ray crystallography provides unambiguous confirmation of its molecular structure and stereochemistry in the solid state. Studies have utilized XRD to determine the crystal structures of related steroid derivatives and even to visualize the binding mode of androstenedione (B190577) within enzyme active sites, such as human placental aromatase nih.govrcsb.org. The availability of crystal structure data for androstenedione itself nih.gov offers fundamental insights into its solid-state properties and molecular geometry.
Immunoassays (e.g., Radioimmunoassay) for Quantification in Research Contextsrcsb.org
Immunoassays, including Radioimmunoassay (RIA), Enzyme Immunoassay (EIA), and Enzyme-Linked Immunosorbent Assay (ELISA), are widely employed in research for the sensitive and specific quantification of steroid hormones like this compound in biological samples such as plasma, serum, or tissue extracts demeditec.comnih.govresearchgate.netoup.com. These methods rely on the highly specific binding between an antigen (this compound) and its corresponding antibody.
In a typical competitive immunoassay format, a known amount of labeled this compound (e.g., radiolabeled or enzyme-conjugated) competes with the unlabeled this compound present in the sample for a limited number of antibody binding sites. After incubation and washing steps to remove unbound components, the amount of bound label is measured. The intensity of the signal is inversely proportional to the concentration of this compound in the sample, allowing for its quantification by comparison with a standard curve demeditec.com. These assays are vital for pharmacokinetic studies, metabolic profiling, and assessing hormonal status in various research models.
Chromatographic Purification Techniques (e.g., TLC, Column Chromatography)anu.edu.aulcms.czrcsb.org
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound, particularly when dealing with complex mixtures from synthesis reactions or biological samples.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for qualitative analysis, reaction monitoring, and preliminary purification. It separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (solvent system). By comparing the retention factor (Rf) of the sample to a standard, the presence and purity of this compound can be assessed researchgate.netnih.gov.
Column Chromatography: For larger-scale purification, column chromatography, including flash chromatography, is employed. In this technique, the stationary phase is packed into a column, and the mobile phase is passed through it. Compounds are separated based on their varying affinities for the stationary and mobile phases. Common mobile phases for steroid purification include mixtures of hexane (B92381) or petroleum ether with ethyl acetate (B1210297) or diethyl ether tuwien.atresearchgate.netresearchgate.netbioscientifica.com. Specialized columns, such as those impregnated with silver nitrate, can also be used for separating closely related steroid isomers researchgate.net.
These chromatographic methods, often coupled with spectroscopic detection (e.g., UV detection or mass spectrometry in LC-MS/MS), are critical for obtaining pure this compound for further analysis or experimental use mdpi.comnih.govoup.com.
Compound List:
this compound (Androstenedione)
Androst-4-ene-3,17-dione
Epitestosterone
Dehydroepiandrosterone (B1670201) (DHEA)
Androsta-1,4-diene-3,17-dione (B159171) (ADD)
6E-Hydroximino-androst-4-ene-3,17-dione
this compound, 17-hydroxy-17-methyl-, (17beta)-
this compound, 4-chloro-17-hydroxy-, (17«beta»)-
17-hydroxy-14,15-secoandrost-4-en-15-yn-3-one
Testosterone Propionate
Testosterone Phenylpropionate
Testosterone Isocaproate
Androsta-4,16-dien-3-one
Role in Biological Systems Non Clinical and Mechanistic
Endogenous Androgen Precursor in Steroidogenesis
Androstenedione (B190577) is a central component in steroidogenesis, the metabolic pathway for producing steroid hormones from cholesterol. It is secreted by the adrenal glands, the testes, and the ovaries. dpcweb.com Its production in the adrenal glands is regulated by adrenocorticotropic hormone (ACTH), while gonadal production is controlled by gonadotropins. wikipedia.org
The biosynthesis of androstenedione occurs via two primary pathways:
The Delta-5 (Δ⁵) Pathway : This is the main pathway in the testes and adrenal glands. dpcweb.com It begins with pregnenolone, which is converted to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (B1670201) (DHEA). The enzyme 3β-hydroxysteroid dehydrogenase then converts DHEA to androstenedione. wikipedia.orgdpcweb.com
The Delta-4 (Δ⁴) Pathway : This pathway is more active in the ovaries, particularly during the luteal phase. dpcweb.com It involves the conversion of pregnenolone to progesterone, then to 17α-hydroxyprogesterone, which is subsequently converted directly to androstenedione by the enzyme 17,20-lyase. wikipedia.orgdpcweb.com
Regardless of the pathway, the enzyme 17,20-lyase is essential for the synthesis of androstenedione. wikipedia.org This C19 steroid serves as the immediate precursor for the principal androgen, testosterone (B1683101), and the primary estrogen, estrone (B1671321), positioning it at a critical crossroads in sex hormone synthesis. dpcweb.comoup.com
| Pathway | Key Precursor | Key Enzyme(s) | Product | Primary Location |
|---|---|---|---|---|
| Delta-5 (Δ⁵) | Dehydroepiandrosterone (DHEA) | 3β-hydroxysteroid dehydrogenase | Androstenedione | Testes, Adrenal Glands |
| Delta-4 (Δ⁴) | 17α-hydroxyprogesterone | 17,20-lyase | Androstenedione | Ovaries |
Interconversion with Related Hormones in Specific Biological Contexts
The biological role of androstenedione is largely defined by its conversion into more potent hormones. yourhormones.info This interconversion is tissue-specific and depends on the enzymatic machinery present in the cells.
Conversion to Testosterone : The enzyme 17β-hydroxysteroid dehydrogenase (HSD17B) catalyzes the conversion of androstenedione to testosterone. nih.govnih.gov This is a reversible reaction and a key step in androgen production. dpcweb.com Several types of HSD17B exist, with HSD17B3 being almost exclusively expressed in testicular Leydig cells for this purpose. nih.govbio-rad.com
Conversion to Estrogens : Androstenedione is a primary substrate for the enzyme aromatase (cytochrome P450 19A1), which converts it into estrone (E1). nih.govoup.comwikipedia.org Estrone can then be converted to the more potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenase. researchgate.net This process is crucial in various tissues, including the granulosa cells of the ovaries, adipose tissue, and skin. wikipedia.orgwikipedia.org
Metabolism to Other Steroids : Androstenedione can also be metabolized into other compounds. Through the action of 5α-reductase, it is converted to 5α-androstanedione, an intermediate in the synthesis of androsterone. nih.gov It can also be converted to adrenosterone in a two-step process involving cytochrome P450 11B1 and corticosteroid 11-beta-dehydrogenase isozyme 1. nih.gov
| Metabolite | Enzyme | Biological Significance |
|---|---|---|
| Testosterone | 17β-hydroxysteroid dehydrogenase (e.g., HSD17B3) | Principal active androgen |
| Estrone (E1) | Aromatase (CYP19A1) | Precursor to estradiol |
| 5α-Androstanedione | 5α-reductase | Intermediate in neurosteroid synthesis |
| Adrenosterone | CYP11B1, HSD11B1 | Weak androgen |
Presence and Metabolism in Non-Mammalian Systems
Androstenedione and its metabolic pathways are not exclusive to mammals and have been identified in a range of non-mammalian vertebrates and invertebrates.
Fish : In fish, androstenedione is a known steroid hormone that can be impacted by aquatic pollutants. nih.gov Studies in zebrafish (Danio rerio) embryos have shown that exposure to androstenedione can induce the transcription of genes encoding enzymes like sulfotransferase (sult2st3) and aromatase (cyp19b), highlighting its role in endocrine processes. nih.gov
Amphibians : Research on various amphibian species, including those from the genera Bufo and Rana, has demonstrated the in vitro biosynthesis of androgens, including androstenedione, from precursors like pregnenolone within the testes. nih.gov This indicates a conserved role for androstenedione in androgen production in these vertebrates. nih.govpurdue.edu
Invertebrates : The metabolism of androgens has been observed in several invertebrate species. A comparative study involving a gastropod (Marisa cornuarietis), an amphipod (Hyalella azteca), and an echinoderm (Paracentrotus lividus) demonstrated the presence of enzymes capable of metabolizing androstenedione. nih.gov In M. cornuarietis, androstenedione was primarily converted to 5α-androstanedione, whereas in the other two species, the main metabolite was testosterone. nih.gov
Insects : Insects require an exogenous source of sterol, as they cannot synthesize it themselves. annualreviews.org They utilize dietary sterols as precursors for essential steroid hormones, primarily ecdysteroids, which regulate processes like molting and reproduction. mdpi.comresearchgate.net While the steroidogenic pathways differ significantly from vertebrates, the involvement of cytochrome P450 enzymes is a common feature. mdpi.com
Role in Mammalian Pheromone Research (Related Compounds)
While androstenedione itself is not typically classified as a pheromone, several structurally related 16-androstene steroids are subjects of intense research in mammalian chemical communication. nih.gov
Androstenone (5α-androst-16-en-3-one) and Androstenol (5α-androst-16-en-3α-ol) are well-established pheromones in pigs. wikipedia.orgnih.gov Androstenone, found in high concentrations in the saliva of male pigs (boars), induces the mating stance in receptive females (sows). wikipedia.orgcaymanchem.com Androstenol produces a musk-like odor and has similar effects. nih.gov
Androstadienone (androsta-4,16-dien-3-one) is another related compound found in human axillary secretions and has been investigated as a potential human pheromone. nih.govwikipedia.org Research suggests it may modulate mood and physiological states, such as reducing nervousness in females, rather than acting as a direct sexual attractant. wikipedia.orgresearchgate.net
The scientific basis for these compounds acting as true pheromones in humans remains a topic of debate, as humans may lack a fully functional vomeronasal organ, which detects pheromones in many other mammals. nih.govwikipedia.org However, the study of these related steroids provides a framework for understanding potential chemical signaling in mammals.
Influence on Steroidogenic Enzyme Expression and Activity in in vitro Models
In vitro studies using cell models have provided detailed insights into how androstenedione can influence the enzymes involved in its own metabolism.
Influence on Aromatase : Studies using human granulosa-luteal cells have shown that androstenedione can directly affect aromatase, the enzyme that converts it to estrone. nih.gov At various concentrations, androstenedione acts as a competitive inhibitor of aromatase activity. nih.govresearchgate.net This suggests a potential feedback mechanism where the substrate can regulate its own conversion rate.
Substrate for 17β-Hydroxysteroid Dehydrogenases (HSD17B) : The activity of various HSD17B isozymes is often evaluated by their ability to convert androstenedione to testosterone. For instance, in vitro systems have been developed to assess the enzymatic activity of HSD17B3 mutants by measuring testosterone production from androstenedione. nih.gov Furthermore, studies in transgenic mouse models overexpressing human HSD17B1 showed that this enzyme can significantly reduce androstenedione to testosterone, demonstrating its activity on this substrate in a biological system. oup.comnih.gov
These in vitro findings highlight the dual role of androstenedione not only as a precursor but also as a modulator of the enzymatic pathways that determine the balance of androgens and estrogens.
Future Directions and Research Opportunities in Androst 4 En 3 One Chemistry and Biochemistry
Exploration of Novel Biotransformation Pathways and Microorganisms
The microbial transformation of Androst-4-en-3-one (B577213) serves as a cost-effective and environmentally friendly method for producing valuable steroid intermediates. springernature.com A vast array of microorganisms, particularly fungi, have been shown to catalyze a variety of reactions on the this compound scaffold.
Future research will likely focus on screening for novel microorganisms from diverse and extreme environments to identify unique enzymatic activities. The ability of fungi such as Aspergillus and Fusarium species to introduce hydroxyl groups at various positions of the steroid nucleus has been well-documented. nih.gov For instance, Aspergillus sp. can produce 11α-hydroxy-AD, while Fusarium oxysporum can yield 14α-hydroxy-AD and testosterone (B1683101). nih.gov Similarly, Curvularia lunata has been shown to produce a range of oxidative and reductive metabolites from (+)-androst-4-ene-3,17-dione. nih.govresearchgate.net
The exploration of novel biotransformation pathways will also involve the characterization of new metabolites. For example, the fungus Beauveria bassiana has been shown to produce different metabolites depending on the pH of the medium, yielding hydroxylated and reduced compounds. bohrium.com The identification of microorganisms capable of performing highly selective and efficient transformations will be crucial for the industrial production of steroid-based drugs.
**Table 1: Microbial Biotransformation of this compound**| Microorganism | Metabolite(s) | Reference |
|---|---|---|
| Aspergillus sp. PTCC 5266 | 11α-hydroxy-AD | nih.gov |
| Aspergillus nidulans | 11α-hydroxy-AD, 7β-hydroxy-AD | nih.gov |
| Fusarium oxysporum | 14α-hydroxy-AD, Testosterone | nih.gov |
| Fusarium solani | 11α-hydroxy-AD, Testosterone | nih.gov |
| Curvularia lunata | Androsta-1,4-diene-3,17-dione (B159171), 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxythis compound, 15α-hydroxyandrosta-1,4-dien-17-one | nih.govresearchgate.net |
| Beauveria bassiana | 11α-hydroxyandrost-4-ene-3,17-dione, 6β,11α-dihydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-ene-3-one, 17β-hydroxyandrost-ene-3-one, 6β,11α,17β-trihydroxyandrost-ene-3-one, 3α,11α,17β-trihydroxy-5α-androstane | bohrium.com |
| Mucor piriformis | 6β-hydroxyandrost-4-en-3,17-dione, 14α-hydroxyandrost-4-en-3,17-dione, 7α-hydroxyandrost-4-en-3,17-dione, Testosterone, 6β-hydroxytestosterone | scispace.com |
Rational Design and Synthesis of Mechanistic Probes and Enzyme Inhibitors
The enzymes that metabolize this compound, such as aromatase and 17β-hydroxysteroid dehydrogenases (17β-HSDs), are significant therapeutic targets. nih.gov Rational drug design, guided by the crystal structures of these enzymes, offers a powerful approach to developing potent and selective inhibitors. nih.gov
Future efforts in this area will focus on the design of novel inhibitors based on the this compound scaffold. For example, the crystal structure of human placental aromatase complexed with its substrate has provided insights for designing C6-substituted androsta-1,4-diene-3,17-dione inhibitors. nih.gov Another promising strategy involves the synthesis of bisubstrate inhibitors that mimic both the steroid substrate and the cofactor, such as the adenosine moiety of NADPH. nih.gov
The development of mechanistic probes will also be crucial for understanding the catalytic mechanisms of these enzymes. These probes can be designed to trap enzymatic intermediates or to report on specific aspects of the enzyme's active site. Such studies will not only aid in the development of new drugs but also provide fundamental insights into enzyme function.
Advanced Spectroscopic and Structural Characterization of Metabolites and Derivatives
The identification and characterization of this compound metabolites and their derivatives are essential for understanding their biological roles and for developing analytical methods for their detection. Advanced spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools in this regard.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the analysis of steroid metabolites in biological fluids. researchgate.netnih.govnih.gov Future research will likely focus on the development of more sensitive and selective analytical methods, including the use of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) to elucidate the structures of novel metabolites. researchgate.net Isotopic labeling studies can also be employed to investigate fragmentation pathways and aid in the structural characterization of metabolites. semanticscholar.org
The structural elucidation of this compound derivatives by X-ray crystallography provides definitive information about their three-dimensional structures. researchgate.net This information is crucial for understanding structure-activity relationships and for the rational design of new compounds with desired biological activities.
Elucidation of Specific Enzymatic Mechanisms and Co-factor Requirements
Future research will aim to characterize the kinetics and mechanisms of these enzymes in greater detail. For instance, studies on ketoreductases have identified their stereoselective role in the bioreduction of 4-androstene-3,17-dione to testosterone, highlighting the importance of cofactors like NADH. mdpi.comresearchgate.net The influence of the cellular environment, including pH and the presence of inhibitors, on enzyme activity will also be a key area of investigation. bohrium.comnih.gov The identification and characterization of novel enzymes involved in this compound metabolism will continue to be an active area of research.
Role of this compound in Cross-Kingdom Chemical Signaling (e.g., plant, microbial interactions)
The role of steroids as signaling molecules is well-established in animals. However, their potential roles in mediating interactions between different kingdoms of life, such as between plants and microbes, are only beginning to be explored.
Plant-associated microbes play crucial roles in plant growth and health, and chemical signaling is central to these interactions. nih.gov While research in this area has largely focused on other classes of signaling molecules, it is plausible that steroids like this compound could also be involved. Future studies may investigate the production of this compound or related compounds by plants or microbes and their effects on the other partner. For example, the production of specific metabolites by a plant could influence the composition of its associated microbial community, and vice versa. nih.gov Understanding these cross-kingdom signaling events could open up new avenues for enhancing plant productivity and disease resistance. frontiersin.org
Development of Analytical Strategies for Isomeric and Stereoisomeric Discrimination
The biological activity of steroids is often highly dependent on their stereochemistry. Therefore, the development of analytical methods that can distinguish between different isomers and stereoisomers of this compound and its metabolites is of paramount importance.
Gas chromatography and liquid chromatography are powerful techniques for separating isomers. nih.gov When coupled with mass spectrometry, these methods can provide both separation and identification. researchgate.net The fragmentation patterns of different isomers in the mass spectrometer can often be used to distinguish between them. researchgate.netcore.ac.uk Derivatization strategies can also be employed to enhance the chromatographic separation and mass spectrometric detection of steroid isomers. researchgate.net
Future research will focus on developing more robust and sensitive methods for isomeric and stereoisomeric discrimination. This may involve the use of chiral stationary phases in chromatography, as well as advanced mass spectrometry techniques that can probe the three-dimensional structure of ions in the gas phase.
Table 2: Analytical Techniques for this compound and its Metabolites
| Technique | Application | Reference |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification of metabolites in urine; Isomeric discrimination | researchgate.netnih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of metabolites in urine; Stereochemical determination | nih.gov |
| Isotopic Labeling | Elucidation of fragmentation pathways in mass spectrometry | semanticscholar.org |
Integration of Omics Data for Systems-Level Understanding of this compound Metabolism
A systems-level understanding of this compound metabolism requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This integrated approach can provide a holistic view of the metabolic pathways, their regulation, and their connections to other cellular processes.
By combining genomic data from different microorganisms, it may be possible to identify novel genes and pathways involved in this compound biotransformation. Proteomic studies can identify the specific enzymes that are expressed under different conditions, while metabolomic analyses can provide a comprehensive profile of the resulting metabolites. nih.gov
The integration of these large datasets will require sophisticated bioinformatics tools and modeling approaches. The ultimate goal is to construct predictive models of this compound metabolism that can be used to engineer microorganisms for the efficient production of desired steroid compounds or to understand the metabolic basis of steroid-related diseases.
Q & A
Basic: What are the standard protocols for synthesizing Androst-4-en-3-one, and how can purity be validated?
Methodological Answer:
Synthesis typically follows established steroidogenic pathways, such as microbial biotransformation or chemical oxidation of precursor steroids (e.g., testosterone). Key steps include:
- Oxidation : Use Jones reagent (CrO₃ in H₂SO₄) to oxidize the 17β-hydroxyl group of testosterone to a ketone .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .
- Validation :
Basic: What are the solubility properties of this compound in aqueous and organic solvents, and how do they impact experimental design?
Methodological Answer:
this compound is lipophilic, requiring organic solvents for dissolution:
-
Solubility Data :
Solvent Solubility (mg/mL) Temperature (°C) Source Ethanol 25.8 25 DMSO 45.2 25 Water <0.01 25 -
Experimental Design :
- Use DMSO for in vitro assays (≤0.1% final concentration to avoid cytotoxicity).
- For in vivo studies, dissolve in ethanol and dilute with saline (ensure ethanol concentration <5% v/v) .
Advanced: How can researchers resolve contradictions in reported receptor-binding affinities of this compound?
Methodological Answer:
Discrepancies in binding data (e.g., androgen receptor IC₅₀ values ranging from 10⁻⁷ to 10⁻⁹ M) arise from assay variability:
- Standardization Steps :
- Assay Conditions : Control pH (7.4), temperature (37°C), and ligand solubility (use carrier proteins like BSA) .
- Reference Standards : Include testosterone as a positive control in competitive binding assays .
- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals; report inter-experimental variability .
- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to identify consensus values .
Advanced: What analytical methods are recommended for quantifying this compound in biological matrices, and how are they validated?
Methodological Answer:
- LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ (m/z 287.2 → 97.1 for quantification; m/z 287.2 → 109.1 for confirmation) .
- Validation Parameters :
- Linearity : R² ≥0.99 over 0.1–100 ng/mL.
- Accuracy/Precision : ≤15% deviation (intra-day/inter-day).
- LOD/LOQ : 0.03 ng/mL and 0.1 ng/mL, respectively .
- Matrix Effects : Test recovery in plasma, urine, and tissue homogenates using deuterated internal standards (e.g., D₃-Androst-4-en-3-one) .
Basic: How should researchers design dose-response studies for this compound in endocrine disruption models?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
- Rodent Hershberger assay: Administer 0.1–10 mg/kg/day subcutaneously for 7 days; measure seminal vesicle weight .
- Controls : Include vehicle (DMSO/saline) and positive control (testosterone propionate) .
Advanced: What computational strategies predict the metabolic pathways of this compound, and how are they experimentally validated?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s QikProp to predict sites of oxidation (C6, C7, C16) .
- Phase II Metabolism : SwissADME to forecast glucuronidation at the 3-keto group .
- Experimental Validation :
Advanced: How can researchers address inconsistencies in this compound’s reported bioactivity across cell lines?
Methodological Answer:
Variability often stems from receptor expression levels or co-factor availability:
- Experimental Mitigation :
- Data Normalization : Express results as fold-change relative to vehicle-treated controls with ≥3 biological replicates .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Storage Conditions :
- Stability Testing : Periodically analyze purity via HPLC; discard if degradation peaks exceed 5% .
Advanced: How can isotopic labeling improve pharmacokinetic studies of this compound?
Methodological Answer:
- Labeling Strategies :
- Applications :
- Tissue Distribution : Autoradiography in rodent models .
- Metabolic Clearance : Quantify ¹⁴CO₂ in exhaled air using metabolic cages .
Advanced: What statistical approaches are optimal for analyzing dose-dependent transcriptional effects of this compound?
Methodological Answer:
- RNA-Seq Data :
- Differential Expression : DESeq2 (adjusted p <0.05, log2FC >1) .
- Pathway Analysis : GSEA with Hallmark Androgen Response gene set .
- Dose-Response Modeling :
- Hill Equation : Fit EC₅₀ values using nonlinear regression .
- Bootstrapping : Generate 95% CIs for model parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
